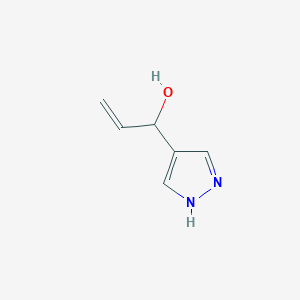
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyrazole ring attached to a propenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol can be synthesized through various methods. One common approach involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under acidic or basic conditions. This reaction typically proceeds via a cyclocondensation mechanism, forming the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and microwave irradiation to enhance reaction efficiency and yield. Catalysts such as phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) are used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The propenol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
- 1-(1H-Imidazol-4-yl)prop-2-en-1-ol
- 1-(1H-Pyrazol-3-yl)prop-2-en-1-ol
- 1-(1H-Pyrazol-5-yl)prop-2-en-1-ol
Comparison: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol is unique due to the position of the pyrazole ring and the presence of the propenol group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-8-4-5/h2-4,6,9H,1H2,(H,7,8) |
Clave InChI |
OKNLGHYFKQFPFE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



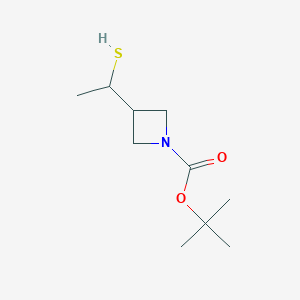
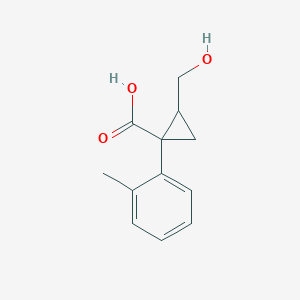
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
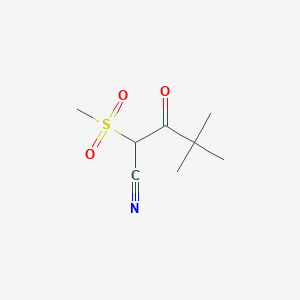

![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
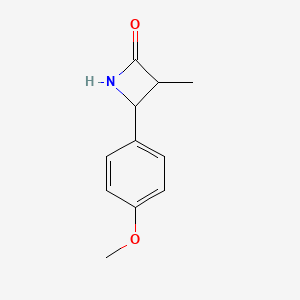

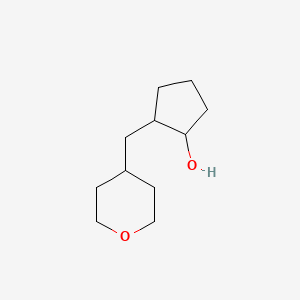
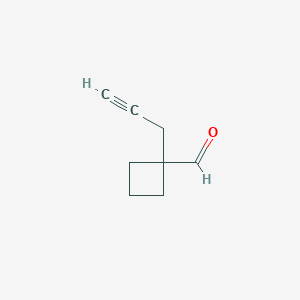
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
amine](/img/structure/B13306916.png)
